

Application Notes and Protocols for Rhodium-Catalyzed Vinylcyclopropane Ring Opening

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Compound of Interest

Compound Name: Vinylcyclopropane

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This document provides detailed application notes and experimental protocols for various rhodium-catalyzed ring-opening reactions of **vinylcyclopropanes** (VCPs). These reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic scaffolds, offering access to diverse molecular architectures relevant to pharmaceutical and natural product chemistry.

Introduction

Vinylcyclopropanes are versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the coordinating ability of the vinyl group, allows for facile ring-opening upon coordination to a transition metal catalyst, such as rhodium. This process generates a metallacyclic intermediate that can undergo a variety of subsequent transformations, including cycloadditions and nucleophilic attack, to furnish a range of valuable products. This document outlines protocols for key classes of these reactions, including asymmetric ring openings and various cycloaddition cascades.

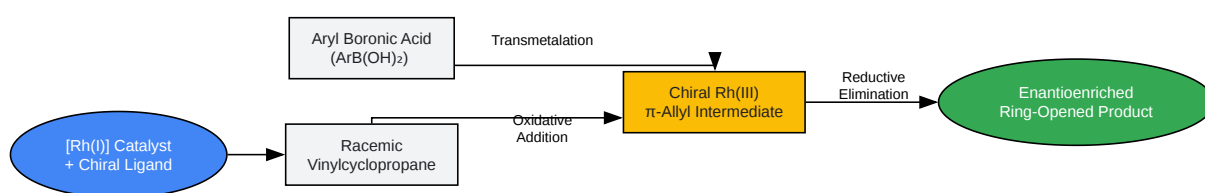
Reaction Classes and Mechanisms

Rhodium-catalyzed **vinylcyclopropane** ring-opening reactions can be broadly categorized into several classes, each leading to unique structural motifs. The generalized mechanism involves the oxidative addition of the rhodium(I) catalyst to the C-C bond of the cyclopropane, facilitated

by the vinyl group, to form a rhodacyclobutane intermediate. This intermediate can then rearrange to a π -allyl rhodium complex, which is the key intermediate for subsequent reactions.

Asymmetric Ring Opening with Nucleophiles

In this reaction, the rhodium-catalyzed ring opening of a racemic **vinylcyclopropane** in the presence of a nucleophile and a chiral ligand leads to the formation of an enantioenriched product. A notable example is the use of aryl boronic acids as nucleophiles.[1][2][3]

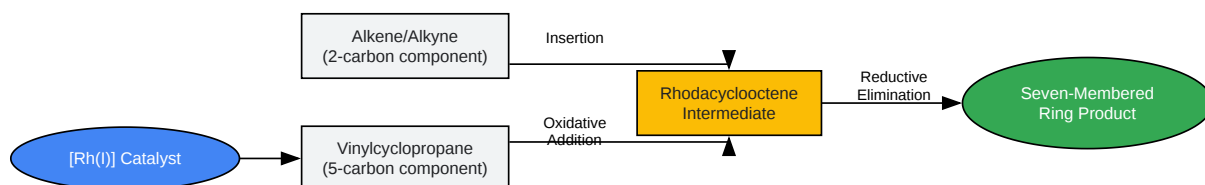


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Caption: Asymmetric Ring Opening of a **Vinylcyclopropane**.

[5+2] Cycloaddition

The [5+2] cycloaddition between a **vinylcyclopropane** and a π -system (e.g., an alkyne or alkene) is a powerful method for the construction of seven-membered rings.[4][5] The **vinylcyclopropane** acts as a five-carbon building block.

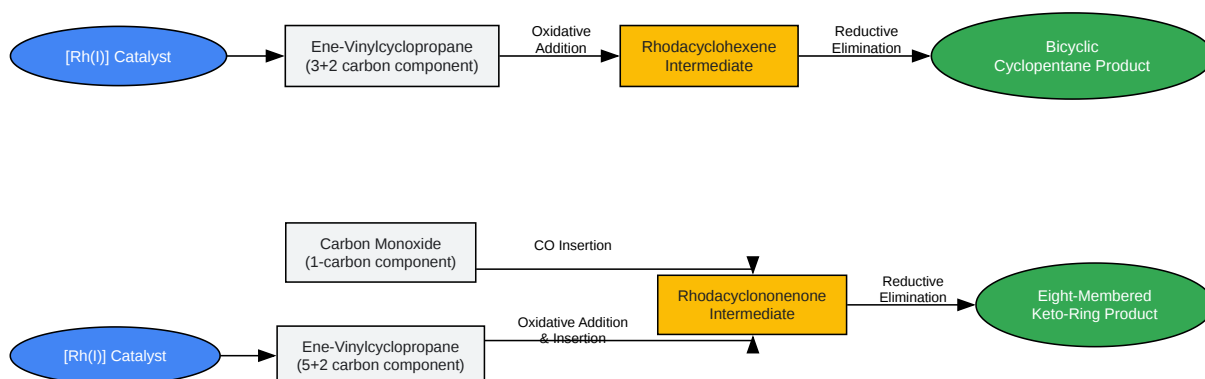


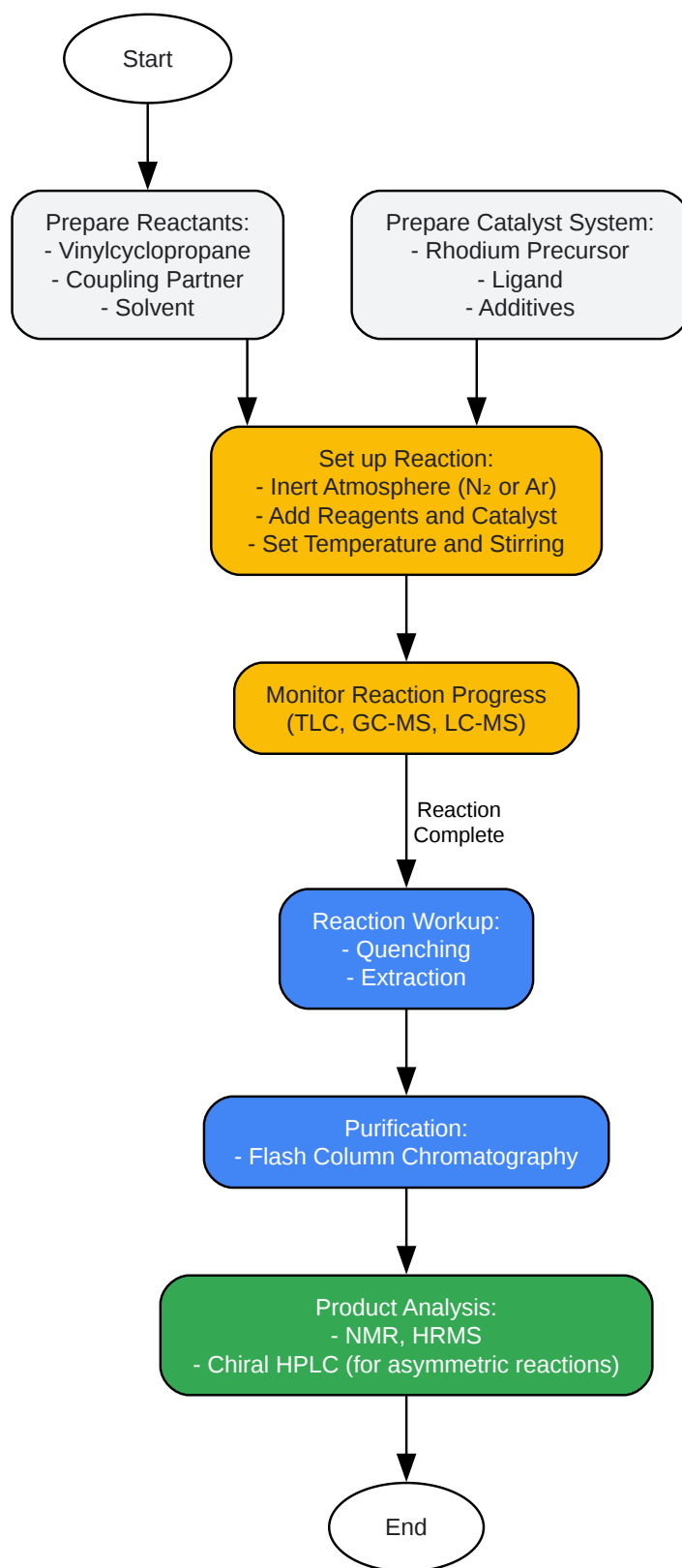
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Caption: [5+2] Cycloaddition of a **Vinylcyclopropane**.

[3+2] Cycloaddition

In certain cases, **vinylcyclopropanes** can act as three-carbon synthons in [3+2] cycloadditions, typically with an tethered π -system, to form bicyclic cyclopentane derivatives.^[5]
^[6]





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